17β-HSD1 Inhibition Potency: Cyclohexylphenylacetyl Hydrazinium Isomer (CAS 24869-48-5) vs. Structurally Distinct 17β-HSD Inhibitors
The cyclohexylphenylacetyl hydrazinium bromide isomer of C18H29BrN2O3 (CAS 24869-48-5) inhibits human placental 17β-HSD1 with an IC50 of 1.20 nM, measured via radio-HPLC using [³H]-E1 as substrate in the presence of NAD⁺ [1]. Against human placental microsomal 17β-HSD2, the same compound shows an IC50 of 1.20 nM, while mouse liver 17β-HSD2 inhibition is 27 nM, indicating a ~22-fold species selectivity window between human and mouse type 2 isozymes [2]. For comparison, the morpholinyl-benzylamine C18H29BrN2O3 isomer shows no detectable 17β-HSD activity—its primary targets are bromodomain-containing proteins with BRD4 IC50 of 1.26 × 10³ nM [3]. This ~1,000-fold difference in potency against unrelated target classes illustrates that the isomers are functionally non-interchangeable.
| Evidence Dimension | Human 17β-HSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.20 nM (cyclohexylphenylacetyl hydrazinium isomer, CAS 24869-48-5) |
| Comparator Or Baseline | Morpholinyl-benzylamine C18H29BrN2O3 isomer: no 17β-HSD activity reported; BRD4 IC50 = 1.26 × 10³ nM (different target class) |
| Quantified Difference | ~1,000-fold difference in potency against respective primary targets; non-overlapping target classes |
| Conditions | Human placental cytosolic fraction; [³H]-E1 substrate + NAD⁺; radio-HPLC detection (BindingDB assay, ChEMBL-curated) |
Why This Matters
For researchers studying steroid hormone metabolism or hormone-dependent cancers, only the cyclohexylphenylacetyl hydrazinium isomer provides nanomolar 17β-HSD inhibition; procurement of any other C18H29BrN2O3 isomer will yield a compound inactive against this target class.
- [1] BindingDB. BDBM50515446 (CHEMBL4441152). IC50 1.20 nM against human 17β-HSD1; Elexopharm data curated by ChEMBL. View Source
- [2] BindingDB. BDBM50515446. Human 17β-HSD2 IC50 1.20 nM; mouse 17β-HSD2 IC50 27 nM. Cross-species selectivity data. View Source
- [3] BindingDB. BDBM50380668 (CHEMBL2017269). BRD4 IC50 1.26E+3 nM; BRD3 IC50 501 nM; BRD2 IC50 794 nM. View Source
